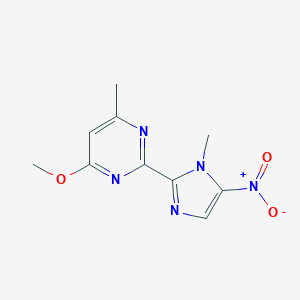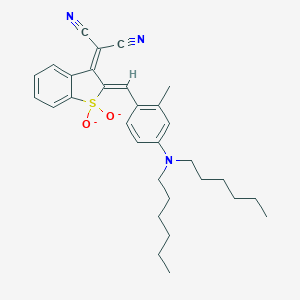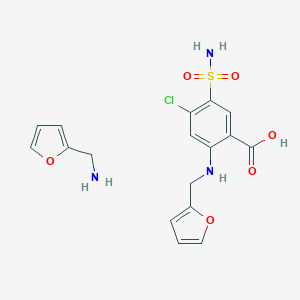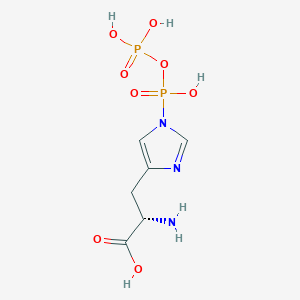
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMBC or CDMBC and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is not completely understood. However, it is believed that this compound may act by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a key role in regulating cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- can have significant biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, to inhibit the proliferation of endothelial cells, and to induce the differentiation of neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- in lab experiments include its high selectivity and potency, as well as its ability to be easily synthesized. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-. Some of the most promising areas of research include the development of new synthetic methods for this compound, the identification of new targets for its activity, and the investigation of its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 5-chloro-2-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. This reaction yields the intermediate 5-chloro-2-(dimethylamino)benzaldehyde, which is then reacted with an isocyanate to form the final product, 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-.
Aplicaciones Científicas De Investigación
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications of this compound include its use as a fluorescent probe for the detection of metal ions, as an inhibitor of protein tyrosine phosphatases, and as a potential anti-tumor agent.
Propiedades
Número CAS |
19986-35-7 |
|---|---|
Nombre del producto |
2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- |
Fórmula molecular |
C10H11ClN2O2 |
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
5-chloro-3-[(dimethylamino)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H11ClN2O2/c1-12(2)6-13-8-5-7(11)3-4-9(8)15-10(13)14/h3-5H,6H2,1-2H3 |
Clave InChI |
DXPMJCLOFQOSSS-UHFFFAOYSA-N |
SMILES |
CN(C)CN1C2=C(C=CC(=C2)Cl)OC1=O |
SMILES canónico |
CN(C)CN1C2=C(C=CC(=C2)Cl)OC1=O |
Otros números CAS |
19986-35-7 |
Sinónimos |
5-Chloro-3-[(dimethylamino)methyl]benzoxazol-2(3H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















